4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
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Overview
Description
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is an intriguing organic compound notable for its potential applications in various scientific research fields. Its structure consists of a benzamide core with a fluoro-substituent and a hydrazinocarbonyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves the following steps:
Nucleophilic Substitution: : Fluorine is introduced to the benzamide core via a nucleophilic substitution reaction using a fluoro-precursor.
Hydrazine Derivatization:
Industrial Production Methods
Industrial-scale production of this compound could employ optimized versions of the aforementioned steps to enhance yield and purity. This might include high-throughput synthesis using automated reactors and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various types of chemical reactions:
Oxidation: : Can be oxidized under specific conditions to yield various oxidative products.
Reduction: : This compound can be reduced, particularly at the hydrazinocarbonyl group, to form amine derivatives.
Substitution: : The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: : Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions but include fluorinated derivatives, amines, and other substituted benzamide compounds.
Scientific Research Applications
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide finds applications across various research domains:
Chemistry: : Used as a building block in the synthesis of complex molecules due to its functional groups.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, possibly acting as a precursor or active ingredient in drug development.
Industry: : Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action for 4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is based on its ability to interact with molecular targets through its fluoro and hydrazinocarbonyl groups. These interactions can modulate pathways involved in biological processes, making it a candidate for pharmaceutical research.
Comparison with Similar Compounds
4-Fluoro-N-((S)-2-amino-3-methyl-butyryl)-benzamide
N-(1-phenylethyl)-4-fluoro-benzamide
4-Fluoro-N-(1-methyl-2-phenylethyl)-benzamide
These compounds share structural similarities but differ in their functional groups and substitution patterns, which contribute to variations in their properties and applications.
Wouldn't have thought research chemicals could be this intriguing. Always fun to dive deep into the complexities, isn't it?
Properties
Molecular Formula |
C12H16FN3O2 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
4-fluoro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C12H16FN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-3-5-9(13)6-4-8/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
InChI Key |
GTVHJEXLDSJVRU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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